Camostat is a protease inhibitor. It inhibits trypsin (Ki = 1 nM), as well as various inflammatory proteases, including plasmin, kallikrein, and thrombin. Camostat (50 µM) inhibits entry of vesicular stomatitis virus (VSV) particles pseudotyped with severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 spike glycoprotein in Calu-3 cells and primary human lung epithelial cells. It reduces the number of SARS-CoV-2 genomic equivalents, a marker of infection, in Calu-3 cells. Camostat inhibits sodium channel function in human airway epithelial cells (IC50 = 50 nM) and enhances mucociliary clearance in sheep. Dietary administration of camostat (1 mg/kg) inhibits the production of TNF-α and chemokine (C-C motif) ligand 2 (CCL2) by monocytes, as well as proliferation of pancreatic stellate cells in a rat model of pancreatic fibrosis.
Orally active, non-peptide proteolitic enzyme inhibitor with anti-trypsin and anti-plasmin activities, related structurally to gabexate. Protease inhibitor. Camostat mesilate is a serine protease inhibitor that inhibits plasmin, kallikrein, thrombin as well as trypsin, which attenuates pancreatic fibrosis. It reduces weight gain and improves metabolism in obese rodent models. It is in clinical use (in Japan) for pancreatitis. Camostat has been found to inhibit influenza virus replication in human tracheal epithelial cells and is also a direct prostasin inhibitor which may be useful in reducing sodium transport in cystic fibrosis. Additionally it has been shown to reduce infection of Calu-3 lung cells by SARS-CoV-2 (the coronavirus responsible for COVID-19) via inhibition of the serine protease TMPRSS2 required for viral spike protein priming.
Camostat Mesylate is the mesylate salt form of camostat, an orally bioavailable, synthetic serine protease inhibitor, with anti-inflammatory, antifibrotic, and potential antiviral activities. Upon oral administration, camostat and its metabolite 4-(4-guanidinobenzoyloxyl)phenyl acetic acid (FOY 251) inhibit the activities of a variety of proteases, including trypsin, kallikrein, thrombin and plasmin, and C1r- and C1 esterases. Although the mechanism of action of camostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Camostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Camostat may also suppress the expression of the cytokines interleukin-1beta (IL-1b), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-beta), along with alpha-smooth muscle actin (alpha-SMA). This reduces inflammation and fibrosis of the pancreas. In addition, camostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
Camostat methanesulfonate is a member of guanidines and a methanesulfonate salt. It has a role as an anticoronaviral agent.